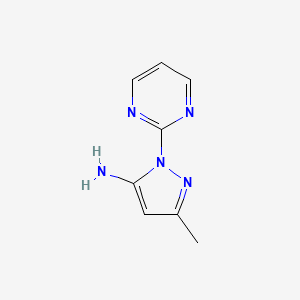
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
Overview
Description
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a chemical compound that has recently gained attention in scientific research. This compound has shown potential in various fields of research due to its unique properties.
Scientific Research Applications
Synthesis and Characterization
- The compound has been utilized in the synthesis and characterization of various pyrazole derivatives. For instance, it has been used in the synthesis of N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1) and related compounds, characterized by techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds are being studied for their biological activity against breast cancer and microbes (Titi et al., 2020).
Biological Activities
- Pyrimidine linked pyrazole heterocyclics, synthesized from this compound, have been evaluated for their insecticidal and antibacterial potential. These studies involve microwave-assisted cyclocondensation processes and explore the relationship between structure and biological activity (Deohate & Palaspagar, 2020).
- Similarly, compounds like cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines synthesized from derivatives of this compound show antimicrobial properties. The structure-activity relationship of these compounds is being investigated, particularly focusing on the 3,5-dimethyl-1H-pyrazol-1-yl moiety (Sirakanyan et al., 2021).
Chemical Synthesis and Reactions
- Studies have also focused on the chemical synthesis involving this compound, such as the Domino reaction of 3-methyl-1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-[(phenylimino)methyl]-1H-pyrazol-5-ol, revealing insights into the reaction mechanisms and structural formations of the resulting compounds (Erkin & Ramsh, 2014).
Antitubercular Activity
- The compound's derivatives have been explored for their antitubercular activity, with molecular docking studies providing insights into potential treatments against tuberculosis. Such research is vital in the development of new therapeutic agents (Vavaiya et al., 2022).
Antiviral Activity
- Further studies include the synthesis of derivatives with potential antiviral activity, particularly against viruses like herpes simplex virus type-1. This research is crucial for developing new antiviral medications (Tantawy et al., 2012).
properties
IUPAC Name |
5-methyl-2-pyrimidin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c1-6-5-7(9)13(12-6)8-10-3-2-4-11-8/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTODGHAMDDPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-YL)thiazol-2-ol](/img/structure/B1420317.png)
![1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B1420319.png)

![N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}cyclopropanamine](/img/structure/B1420323.png)
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)


![1-[(4-Chloro-3-nitrophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1420330.png)



![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid](/img/structure/B1420337.png)
![3-[(Cyclobutylmethyl)amino]propanenitrile](/img/structure/B1420339.png)